2,5-dichloro-N-(2-ethyl-2H-tetraazol-5-yl)benzamide
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Overview
Description
2,5-Dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide is a chemical compound with the molecular formula C10H9Cl2N5O It is characterized by the presence of dichloro substituents on the benzene ring and a tetrazole ring attached to the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(2-ethyl-2H-tetraazol-5-yl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 2-ethyl-2H-tetrazole-5-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The dichloro substituents on the benzene ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the hydrolysis process.
Major Products Formed
Substitution Reactions: Products with different substituents on the benzene ring.
Oxidation and Reduction Reactions: Various oxidation states of the tetrazole ring.
Hydrolysis: Carboxylic acid and amine derivatives.
Scientific Research Applications
2,5-Dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: The compound can be utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(2-ethyl-2H-tetraazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors with high affinity. The dichloro substituents may enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-N-(2-methyl-2H-tetrazol-5-yl)benzamide: Similar structure but with a methyl group instead of an ethyl group on the tetrazole ring.
2,5-Dichloro-N-(2-phenyl-2H-tetrazol-5-yl)benzamide: Similar structure but with a phenyl group instead of an ethyl group on the tetrazole ring.
2,5-Dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of an amide group.
Uniqueness
2,5-Dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide is unique due to the combination of its dichloro substituents and the ethyl-tetrazole moiety. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H9Cl2N5O |
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Molecular Weight |
286.11 g/mol |
IUPAC Name |
2,5-dichloro-N-(2-ethyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C10H9Cl2N5O/c1-2-17-15-10(14-16-17)13-9(18)7-5-6(11)3-4-8(7)12/h3-5H,2H2,1H3,(H,13,15,18) |
InChI Key |
VEQQJRILVCICQI-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Canonical SMILES |
CCN1N=C(N=N1)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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